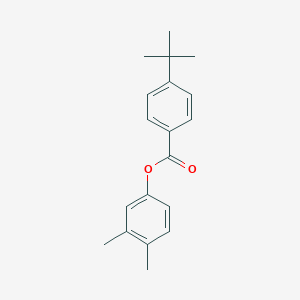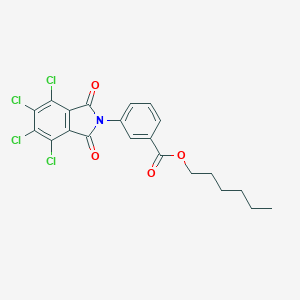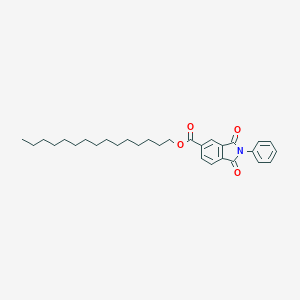
Pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate is a complex organic compound with the molecular formula C30H39NO4 It is known for its unique structure, which includes a phenylisoindoline core and a pentadecyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentadecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the phenylisoindoline core, followed by the introduction of the pentadecyl ester group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of pentadecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate may involve large-scale reactors and continuous flow processes. The use of automated systems helps in maintaining consistent reaction conditions and optimizing the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of pentadecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate
- Octadecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate
- Dodecyl 1,3-dioxo-2-phenylisoindoline-5-carboxylate
Uniqueness
Pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate stands out due to its specific chain length and the resulting physicochemical properties. This uniqueness makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Propiedades
Fórmula molecular |
C30H39NO4 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
pentadecyl 1,3-dioxo-2-phenylisoindole-5-carboxylate |
InChI |
InChI=1S/C30H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-35-30(34)24-20-21-26-27(23-24)29(33)31(28(26)32)25-18-15-14-16-19-25/h14-16,18-21,23H,2-13,17,22H2,1H3 |
Clave InChI |
XCBOTIGPSBPYAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
SMILES canónico |
CCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(3,4-dimethylanilino)carbonyl]phenyl}-2-furamide](/img/structure/B341986.png)
![1-Bromo-17-(3-chloro-4-methylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B341988.png)
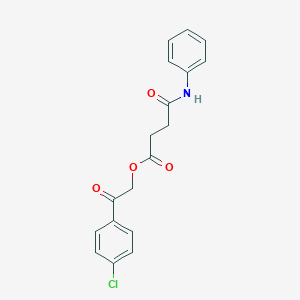
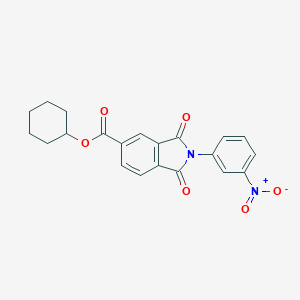
![4-BROMO-N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B341996.png)
![4-BROMO-N-{5-[2-(4-CHLOROBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B341997.png)
![4-BROMO-N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE](/img/structure/B341998.png)
![N-(5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-chlorobenzamide](/img/structure/B341999.png)
![N-{5-[2-(4-BROMOBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-FLUOROBENZAMIDE](/img/structure/B342000.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-4-methylbenzamide](/img/structure/B342001.png)
![N-{5-[2-(4-METHYLBENZENESULFONYL)ETHYL]-1,3,4-THIADIAZOL-2-YL}-4-NITROBENZAMIDE](/img/structure/B342003.png)
